molecular formula C10H10N2O3S B1401992 4-Nitro-2-(thiazolidin-3-yl)benzaldehyde CAS No. 1779127-43-3

4-Nitro-2-(thiazolidin-3-yl)benzaldehyde

Cat. No. B1401992
M. Wt: 238.27 g/mol
InChI Key: GZQHCYFKPBGVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(thiazolidin-3-yl)benzaldehyde is a compound that features a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs, such as in 4-Nitro-2-(thiazolidin-3-yl)benzaldehyde, are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The specific structure of 4-Nitro-2-(thiazolidin-3-yl)benzaldehyde would need further analysis.


Chemical Reactions Analysis

The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .

Future Directions

Thiazolidine derivatives, such as 4-Nitro-2-(thiazolidin-3-yl)benzaldehyde, have shown significant potential in medicinal chemistry . Future research should focus on developing multifunctional drugs and improving their activity . The detailed description of the existing modern standards in the field presented in these articles may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

4-nitro-2-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(12(14)15)5-10(8)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQHCYFKPBGVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(thiazolidin-3-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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